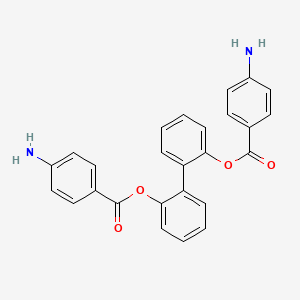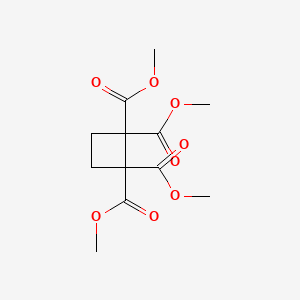![molecular formula C14H11Cl2N3 B5514533 2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5514533.png)
2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of specific chlorophenyl and amino components with nicotinonitrile derivatives. For example, compounds similar in structure have been synthesized through processes involving the condensation of chlorophenyl derivatives with nicotinonitrile under specific conditions to achieve the desired chemical structure (J. V. Guna et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds, such as 2-amino-4-(2,4-dichlorophenyl)-6 phenylnicotinonitrile, reveals detailed geometric parameters and different environments within the crystal structure, as determined by single-crystal X-ray diffraction. Density Functional Theory (DFT) calculations further enhance understanding of the structural and chemical properties of these compounds (Z. Hosseinzadeh et al., 2021).
Chemical Reactions and Properties
Chemical reactions and properties of similar compounds involve interactions that can influence the stability and reactivity of the molecule. For instance, the presence of dichlorophenyl groups can affect the electronic distribution and chemical reactivity of the nicotinonitrile derivative, impacting its potential applications in various fields (D. Shi et al., 2004).
Physical Properties Analysis
The physical properties of compounds with similar structures can be examined through spectroscopic techniques, revealing insights into their stability, solubility, and molecular interactions. Studies on analogous compounds have utilized IR, 1H-NMR, and mass spectrometry to elucidate their physical characteristics (Nagaraju Kerru et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of similar compounds, are influenced by their molecular structure and substituent effects. For example, the presence of dichlorophenyl and dimethylnicotinonitrile groups can confer specific reactivity patterns, such as susceptibility to nucleophilic attacks or participation in electrophilic substitution reactions (C. S. C. Kumar et al., 2016).
科学的研究の応用
Synthesis and Antimicrobial Activities
A study by Behbehani et al. (2011) on the synthesis of new indole containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives using 2-arylhydrazononitriles demonstrated promising antimicrobial activities against various bacterial strains and yeast. The synthetic route involved the reaction of 3-(1-methyl-1H-indol-3-yl)-3-oxo-2-(phenylhydrazono)propanenitrile and its derivatives with hydroxylamine hydrochloride, leading to compounds displaying strong antimicrobial properties (Behbehani, H., Ibrahim, H. M., Makhseed, S., & Mahmoud, H., 2011).
Molecular Structure Analysis
Hosseinzadeh et al. (2021) determined the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN) through single-crystal X-ray diffraction. This study highlighted the impact of dispersion forces on the stability of ADPN crystals and proposed that hydrogen bond interactions between ADPN molecules contribute to the dimerization process, offering insights into the structural and chemical properties of such compounds (Hosseinzadeh, Z., Khavani, M., Ramazani, A., Ahankar, H., & Kinzhybalo, V., 2021).
Environmental Science and Pollution Remediation
Goskonda et al. (2002) investigated the sonochemical degradation of aromatic organic pollutants, including chlorophenols and nitroaromatics, in dilute aqueous solution. This study demonstrates the potential of ultrasound in the mineralization of these pollutants, highlighting a significant method for the remediation of environmental contaminants (Goskonda, S., Catallo, W., & Junk, T., 2002).
作用機序
The mechanism of action of this compound in biological systems would depend on its specific activity. For example, if it were a drug, it might interact with certain proteins or enzymes in the body. The presence of the aromatic rings and polar groups could allow it to form interactions with biological targets .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3,4-dichloroanilino)-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3/c1-8-5-9(2)18-14(11(8)7-17)19-10-3-4-12(15)13(16)6-10/h3-6H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJUMVBNORIYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5514451.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5514472.png)
![[1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5514484.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5514497.png)

![3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5514507.png)

![2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5514524.png)
![5-[(1-ethyl-6-oxo-3-piperidinyl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5514525.png)
![4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5514526.png)
![2-[(4-chlorophenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5514540.png)

![N-[(1S)-1-benzyl-2-methoxyethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5514570.png)